molecular formula C17H12Cl2N6O4 B1680538 Resmetirom CAS No. 920509-32-6

Resmetirom

货号 B1680538
CAS 编号: 920509-32-6
分子量: 435.2 g/mol
InChI 键: FDBYIYFVSAHJLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Resmetirom, also known as MGL-3196, is a potent and highly selective thyroid hormone receptor β agonist . It is used in conjunction with diet and exercise for the treatment of adults with noncirrhotic nonalcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis .


Synthesis Analysis

The solubility of resmetirom (form A) was initially measured in heptane and seven alcohol solvents by gravimetric methods . The transformation temperature between form A and ethanol solvate was determined at 333.76 K . Resmetirom (MGL-3196) is an orally administered, small-molecule, liver-targeted, selective thyroid hormone receptor-β agonist .


Molecular Structure Analysis

The molecular structure of resmetirom includes a pyridazine ring (R1), dichlorobenzene ring (R2), and triazine ring (R3) . Hydrogen-bonding plays primary roles in the dissolution process of resmetirom .


Chemical Reactions Analysis

The solubility of resmetirom is affected by multiple factors such as the polarity of the solvent, active site interaction, the molecular size, and free volume . The transformation process between form A and solvates is driven by the solubility difference between form A and solvates under the studied conditions .


Physical And Chemical Properties Analysis

The solubility of resmetirom (form A) was initially measured in heptane and seven alcohol solvents by gravimetric methods . The transformation temperature between form A and ethanol solvate was determined at 333.76 K .

科研应用

对NASH非侵入性终点的影响

  • 哈里森等人(2021年)的研究:这项研究探讨了Resmetirom对NASH患者肝脂减少的影响。研究显示肝脂、低密度脂蛋白(LDL)胆固醇和甘油三酯显著减少。此外,纤维化标志物也减少,表明对NASH患者可能有益处(Harrison等人,2021年)

NASH治疗的多中心随机试验

  • 哈里森等人(2019年)的研究:这项试验检验了Resmetirom治疗NASH的有效性。结果显示在治疗12周和36周后,肝脂显著减少,表明其作为NASH治疗的潜力(Harrison et al., 2019)

小鼠模型中疾病活动和代谢的改善

  • Kannt等人(2021年)的研究:这项研究关注了在饮食诱导性肥胖和进展性NASH伴纤维化的小鼠模型中甲状腺激素受体β的激活。Resmetirom导致肝脂肪变性和循环脂质减少,显示其治疗NASH的潜力(Kannt等人,2021年)

NASH患者生活质量的改善

  • 尤诺西等人(2021年)的研究:这项研究调查了Resmetirom对NASH患者健康相关生活质量的影响。发现接受Resmetirom治疗的患者在身体功能和生活质量评分方面有所改善,表明除了肝脏健康外还有更广泛的益处(Younossi et al., 2021)

HIV患者NASH治疗的考虑

  • 瓜拉尔迪等人(2020年)的研究:这项研究突出了Resmetirom在治疗NASH中的潜力,特别是在与HIV共存的患者中。研究强调了需要将这些人群纳入临床试验中,以评估Resmetirom在不同患者群体中的有效性和安全性(Guaraldi et al., 2020)

Safety And Hazards

The most common side effects of Resmetirom include diarrhea and nausea . The frequency of serious adverse events was similar across the three groups – 10.9% in the 80mg resmetirom group, 12.7% in the 100mg resmetirom group, and 11.5% in the placebo group .

性质

IUPAC Name

2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBYIYFVSAHJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resmetirom

CAS RN

920509-32-6
Record name Resmetirom [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920509326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MGL-3196
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RESMETIROM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0V0T1ES0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resmetirom
Reactant of Route 2
Resmetirom
Reactant of Route 3
Resmetirom
Reactant of Route 4
Reactant of Route 4
Resmetirom
Reactant of Route 5
Resmetirom
Reactant of Route 6
Resmetirom

Citations

For This Compound
833
Citations
SA Harrison, MR Bashir, CD Guy, R Zhou, CA Moylan… - The Lancet, 2019 - thelancet.com
… We aimed to assess the safety and efficacy of resmetirom in patients with NASH. … Further studies of resmetirom will allow assessment of safety and effectiveness of resmetirom in a larger …
Number of citations: 454 www.thelancet.com
SA Harrison, R Taub, GW Neff, KJ Lucas, D Labriola… - Nature Medicine, 2023 - nature.com
… resmetirom arm, 45 weeks in the DB 100 mg resmetirom arm, 43 weeks in the DB 80 mg resmetirom … mg resmetirom to 80 mg and 2 (0.6%) patients had their dose reduced from 80 mg …
Number of citations: 1 www.nature.com
R Taub, JP Frias, SJ Baum, S Hsia… - European Heart …, 2019 - academic.oup.com
P1521In a 36-week placebo-controlled phase 2 trial in patients with non-alcoholic steatohepatitis (NASH), treatment with MGL-3196 (resmetirom) significantly reduces atherogenic …
Number of citations: 2 academic.oup.com
SA Harrison, M Bashir, SE Moussa… - Hepatology …, 2021 - journals.lww.com
… : former resmetirom patients, many of whom were treated with a higher dose of resmetirom during the OLE (Res/Res), and former placebo patients who were treated with resmetirom …
Number of citations: 73 journals.lww.com
N Alkhouri - Expert Opinion on Investigational Drugs, 2020 - Taylor & Francis
… An increased incidence of mild transient diarrhea was noted with resmetirom. Importantly, resmetirom had no significant effects on TSH levels, bone mineral density, cardiovascular …
Number of citations: 15 www.tandfonline.com
ZM Younossi, M Stepanova, RA Taub… - Clinical …, 2022 - Elsevier
… By treatment week 12, patients who received resmetirom … up to week 36 of treatment with resmetirom, again with no … ; 47 of 54 on resmetirom) was independently associated with greater …
Number of citations: 26 www.sciencedirect.com
SA Harrison, V Ratziu, QM Anstee… - Alimentary …, 2023 - Wiley Online Library
… , 80 mg resmetirom, or 100 mg resmetirom. Liver biopsies … to evaluate the potential for resmetirom to slow progression to … to support approval of resmetirom for treatment of NASH. The …
Number of citations: 5 onlinelibrary.wiley.com
GK Hovingh, IC Klausen, E Heggen, K McCarty… - Journal of the American …, 2022 - jacc.org
… , resmetirom … of resmetirom in each patient randomized to resmetirom. Limitations of this study include small sample size, short duration, and homogeneous population. Resmetirom …
Number of citations: 6 www.jacc.org
X Wang, L Wang, L Geng, N Tanaka, B Ye - International Journal of …, 2023 - mdpi.com
… and the underlying mechanism of resmetirom. Resmetirom effectively eliminated lipid accumulation … In addition, repressed RGS5 in the NASH model could be recovered by resmetirom …
Number of citations: 2 www.mdpi.com
G Karim, MB Bansal - touchREVIEWS in Endocrinology, 2023 - ncbi.nlm.nih.gov
… This review focuses on resmetirom, an orally administered, once-daily, small-molecule, liver-… Data from completed clincal studies outlined in this review demonstrate that resmetirom is …
Number of citations: 4 www.ncbi.nlm.nih.gov

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。